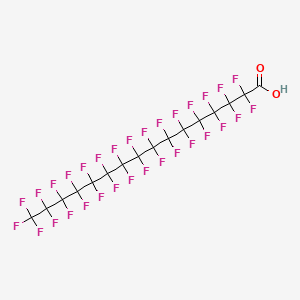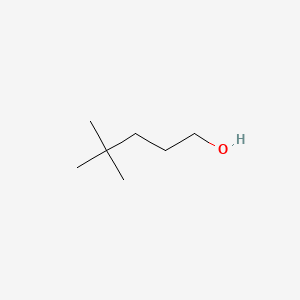
Perfluorohexadecanoic acid
Overview
Description
Perfluorohexadecanoic acid, also known as Perfluoropalmitic acid, is a perfluorinated fatty acid . It has a molecular formula of C₁₆HF₃₁O₂ . It is employed as a diagnostic tool for detecting human serum albumin .
Synthesis Analysis
Perfluoroalkyl substances (PFASs), including Perfluorohexadecanoic acid, are a class of persistent organic pollutants (POPs). They are known for their persistence, long-distance migration, and toxicity . Following regulations and public concern about their impact on ecosystems and uncertain environmental fate, some legacy PFASs have been banned in some regions, and their industrial production has switched to alternative fluoroalkyl substances .Molecular Structure Analysis
Perfluorohexadecanoic acid has a molecular weight of 814.13 . Molecular docking analysis revealed that most of the tested PFASs efficiently fit into the T3-binding pocket in TR and formed a hydrogen bond with arginine 228 in a manner similar to T3 .Chemical Reactions Analysis
Perfluorohexadecanoic acid is a part of the perfluoroalkyl acids family, which consists of a carbon chain, typically 4 to 14 carbon atoms in length, and a charged functional moiety .Physical And Chemical Properties Analysis
Perfluorohexadecanoic acid has a boiling point of 211 °C (100 mmHg) and a melting point of 154–155 °C . It has a molecular weight of 814.13 .Scientific Research Applications
Environmental Analysis
Perfluorohexadecanoic acid is a type of per- and polyfluoroalkyl substance (PFAS), which are persistent organic pollutants (POPs). They are widely used in industrial and consumer applications and are known for their persistence, long-distance migration, and toxicity . The environmental analysis of these substances is crucial for PFAS management and risk assessment .
Diagnostic Tool
Perfluorohexadecanoic acid is employed as a diagnostic tool for detecting human serum albumin . Its binding with protease activity triggers fluorescence release, enabling the detection process .
Molecular Docking Agent
This molecule serves as a molecular docking agent in vitro, forming hydrogen bonds with fatty acids and aromatic hydrocarbons through its hydrogen bond interaction with the carbonyl and alkylthio groups .
Study of Paracellular Permeability
Perfluorohexadecanoic acid has been used in research to study its effects on paracellular permeability in endothelial cells . It has been found to increase paracellular permeability through the activation of the plasma kallikrein-kinin system .
Environmental Monitoring
Perfluorohexadecanoic acid is part of the group of substances that has attracted the attention of regulators and policy makers all around the world . It is included in the most recent, state-of-the-art analytical methods for the identification of these chemicals in all major environmental matrices .
Study of Bioaccumulation
Perfluorohexadecanoic acid is a persistent and bioaccumulative chemical that causes adverse reproductive and developmental effects in mammals and vertebrates . It is used in research to study these effects and understand the mechanisms of bioaccumulation .
Mechanism of Action
- Similar to T3, PFHxDA exposure upregulates certain TH-responsive genes and downregulates others in amphibians .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Safety and Hazards
Future Directions
Perfluorohexadecanoic acid is a part of PFASs, which have been used in a wide variety of industrial and commercial applications . Due to their persistence and potential toxicity, there is a need for an efficient monitoring strategy for the quantitative determination of known substances as well as the elucidation and discovery of new compounds . This is crucial for PFAS management and risk assessment in the environment and merits the attention of regulators .
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluorohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16HF31O2/c17-2(18,1(48)49)3(19,20)4(21,22)5(23,24)6(25,26)7(27,28)8(29,30)9(31,32)10(33,34)11(35,36)12(37,38)13(39,40)14(41,42)15(43,44)16(45,46)47/h(H,48,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMBMWRMTMHMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15F31COOH, C16HF31O2 | |
| Record name | Perfluoro-n-hexadecanoic acid | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1070800 | |
| Record name | Perfluorohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1070800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
814.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorohexadecanoic acid | |
CAS RN |
67905-19-5 | |
| Record name | Perfluorohexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67905-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoropalmitic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067905195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1070800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoropalmitic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary protein target of Perfluorohexadecanoic acid (PFHxDA) in humans, and how does this interaction affect the protein's structure?
A1: Research indicates that Perfluorohexadecanoic acid strongly binds to human serum albumin (HSA), a protein responsible for transporting various molecules in the blood [, ]. This interaction primarily occurs at Site I of HSA and leads to structural changes in the protein, as demonstrated by circular dichroism spectroscopy, molecular docking, and dynamic simulations [, ].
Q2: What types of intermolecular forces drive the binding between Perfluorohexadecanoic acid and human serum albumin?
A2: Thermodynamic studies suggest that the interaction between PFHxDA and HSA is primarily driven by hydrophobic forces [, ]. This is consistent with the chemical structure of PFHxDA, which features a long hydrophobic perfluorinated carbon chain.
Q3: How does the presence of Perfluorohexadecanoic acid affect the fluorescence properties of human serum albumin?
A3: PFHxDA effectively quenches the intrinsic fluorescence of HSA. This quenching phenomenon is attributed to static quenching and non-radiative energy transfer mechanisms, suggesting a direct interaction between PFHxDA and the protein [, ].
Q4: Can Perfluorohexadecanoic acid impact the barrier function of endothelial cells?
A4: Yes, research suggests that PFHxDA can increase the paracellular permeability of endothelial cells. This effect is believed to be mediated through the activation of the plasma kallikrein-kinin system [].
Q5: Has Perfluorohexadecanoic acid been detected in environmental samples, and if so, at what levels?
A7: Pilot studies have detected trace amounts of PFHxDA, along with other perfluorinated compounds, in bottled mineral water and tap water samples [, ]. While the detected concentrations were generally low, further monitoring and assessment of potential human exposure pathways are warranted.
Q6: Have any relative potency factors (RPFs) been determined for Perfluorohexadecanoic acid concerning liver effects?
A8: Yes, a study utilizing a database of rat liver endpoints derived RPFs for 16 PFAS, including PFHxDA, relative to Perfluorooctanoic acid (PFOA) []. This information aids in assessing the cumulative risk of PFAS mixtures by considering their relative potencies compared to a reference compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B1294638.png)






